4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione
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Description
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione is a useful research compound. Its molecular formula is C21H24FN5S and its molecular weight is 397.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione” is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . The downstream effects of this inhibition would likely include a decrease in nucleotide synthesis and alterations in adenosine function, although the specific effects would depend on the cellular context.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function .
Properties
CAS No. |
440334-21-4 |
---|---|
Molecular Formula |
C21H24FN5S |
Molecular Weight |
397.52 |
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C21H24FN5S/c22-17-7-2-4-9-19(17)27-14-12-26(13-15-27)11-5-10-23-20-16-6-1-3-8-18(16)24-21(28)25-20/h1-4,6-9H,5,10-15H2,(H2,23,24,25,28) |
InChI Key |
NQTVGLBISJBZSZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC2=NC(=S)NC3=CC=CC=C32)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
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